molecular formula C7H18Cl2N2O B2560280 2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride CAS No. 2243501-55-3

2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride

Cat. No.: B2560280
CAS No.: 2243501-55-3
M. Wt: 217.13
InChI Key: NCUJDFBOIOBLDV-XCUBXKJBSA-N
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Description

2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2HCl and a molecular weight of 217.14 g/mol . It is commonly used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride typically involves the reaction of 3-aminopiperidine with ethylene oxide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-50°C. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .

Chemical Reactions Analysis

Types of Reactions

2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This interaction can result in various biological effects, including inhibition or activation of enzymatic activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride, with the CAS number 2243501-55-3, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H16N2O·2HCl, with a molecular weight of approximately 217.14 g/mol. The compound is characterized by its piperidine structure, which contributes to its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:

  • Enzymes : It acts as a modulator of enzymatic activity, potentially influencing metabolic pathways.
  • Receptors : The compound can bind to specific receptors, altering cellular signaling pathways and affecting physiological responses.

These interactions may lead to various biological effects, such as inhibition or activation of target enzymes and modulation of cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Therapeutic Applications

  • Neurological Disorders : Investigated for potential therapeutic effects in conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.
  • Diabetes Management : The compound has been studied as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a role in glucose metabolism and insulin secretion .

2. Pharmacological Studies

  • A study highlighted the compound's role in improving pharmacokinetics when used in formulations aimed at enhancing bioavailability and therapeutic efficacy .

Research Findings

Several studies have explored the biological activity of this compound:

Study ReferenceFindings
Identified as a promising lead compound for treating Cryptosporidium infections with significant in vivo efficacy.
Demonstrated potential cardiovascular benefits in patients treated with DPP-IV inhibitors, suggesting broader implications for metabolic disorders.
Discussed synthesis methods and structure-activity relationships (SAR) that enhance the compound's efficacy against specific targets.

Case Study 1: Neurological Impact

A clinical trial investigated the effects of DPP-IV inhibitors on cognitive function in diabetic patients. Results indicated that treatment with compounds similar to this compound led to improvements in cognitive performance and mood stabilization.

Case Study 2: Anti-Parasitic Activity

In vitro studies demonstrated that this compound effectively eliminated Cryptosporidium parasites from infected cell cultures, outperforming traditional treatments in terms of speed and efficacy .

Properties

IUPAC Name

2-[(3R)-3-aminopiperidin-1-yl]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-7-2-1-3-9(6-7)4-5-10;;/h7,10H,1-6,8H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJDFBOIOBLDV-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243501-55-3
Record name 2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride
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